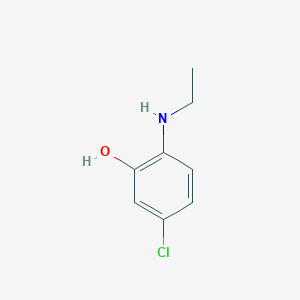
5-Chloro-2-(ethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(ethylamino)phenol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 5-position and an ethylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-2-(ethylamino)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(ethylamino)phenol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation . The ethylamino group enhances its binding affinity to specific enzymes, making it a potent bioactive compound .
Comparaison Avec Des Composés Similaires
5-Chloro-2-nitrophenol: A precursor in the synthesis of 5-Chloro-2-(ethylamino)phenol.
2-Ethylamino-5-chlorophenol: A structural isomer with similar reactivity.
5-Chloro-2-(methylamino)phenol: A derivative with a methylamino group instead of an ethylamino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
193958-71-3 |
|---|---|
Formule moléculaire |
C8H10ClNO |
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
5-chloro-2-(ethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3 |
Clé InChI |
QABHYOIAINXVGQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
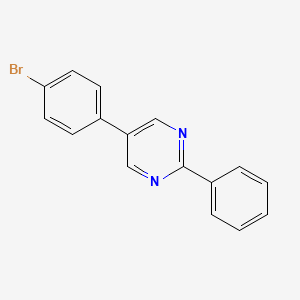
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
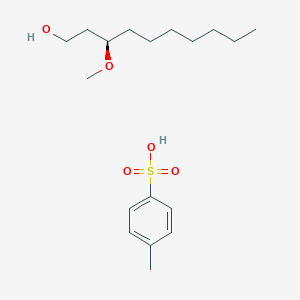

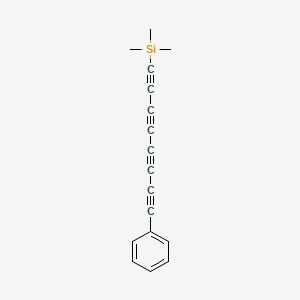
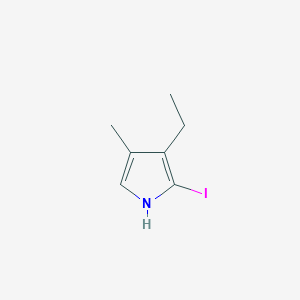
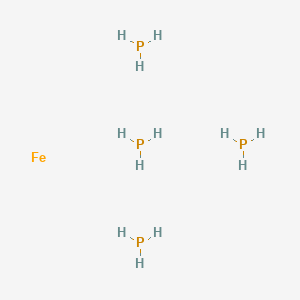




![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)

